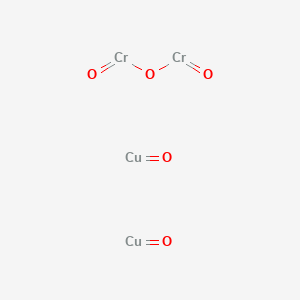
铬酸铜(Cu2Cr2O5)
描述
Cupric chromite (Cu2Cr2O5) is a compound of interest due to its unique chemical and physical properties. It is used in various applications, including catalysis and materials science.
Synthesis Analysis
- Cupric chromite nanoparticles can be synthesized via methods like the inverse co-precipitation method, as studied by Tavakoli Hassan, Sarraf Mamoory Rasoul, and Z. Alireza (2016) (Hassan, Rasoul, & Alireza, 2016).
Molecular Structure Analysis
- Research on the molecular structure of cupric compounds like cupric acetate provides insights into the metal-to-metal bonds, which is crucial for understanding the structural aspects of cupric chromite (Niekerk & Schoening, 1953).
Chemical Reactions and Properties
- Cupric oxide (CuO), a related compound, exhibits various chemical properties that can be analogously related to Cu2Cr2O5. These properties include reactions in batteries, supercapacitors, and catalysis (Zhang et al., 2014).
Physical Properties Analysis
- The physical properties of Cu2Cr2O5 can be inferred from studies on CuO, which shows diverse nanostructures and morphologies. These properties are crucial in applications like photodetectors and superhydrophobic surfaces (Zhang et al., 2014).
Chemical Properties Analysis
- The chemical properties of cupric chromite are closely related to the properties of CuO. Studies have shown that CuO has applications in removal of organic pollutants and catalysis, indicating the potential chemical reactivity of Cu2Cr2O5 in similar domains (Zhang et al., 2014).
科学研究应用
-
Commercial Applications
- Application Summary : Cupric chromite is widely used as a catalyst in commercial applications, particularly in the unit processes of organic synthesis such as hydrogenation, dehydrogenation, hydrogenolysis, oxidation, alkylation, and cyclization .
- Methods of Application : The specific method of application varies depending on the process, but it generally involves the use of Cupric chromite as a catalyst in chemical reactions .
- Results or Outcomes : The use of Cupric chromite as a catalyst enhances the efficiency of these processes, leading to improved yields and potentially lower costs .
-
Hydrogen Production
- Application Summary : Cupric chromite is used as a catalyst in the production of hydrogen .
- Methods of Application : The specific method of application varies, but it generally involves the use of Cupric chromite as a catalyst in chemical reactions that produce hydrogen .
- Results or Outcomes : The use of Cupric chromite as a catalyst enhances the efficiency of hydrogen production, which is a key component in many clean energy technologies .
-
Clean Energy Production
- Application Summary : Cupric chromite is used in the production of clean energy .
- Methods of Application : The specific method of application varies, but it generally involves the use of Cupric chromite as a catalyst in chemical reactions that produce clean energy .
- Results or Outcomes : The use of Cupric chromite as a catalyst enhances the efficiency of clean energy production, contributing to the development of sustainable energy solutions .
-
Vehicular Pollution Control
- Application Summary : Cupric chromite is used in vehicular pollution control .
- Methods of Application : The specific method of application varies, but it generally involves the use of Cupric chromite as a catalyst in chemical reactions that reduce vehicular emissions .
- Results or Outcomes : The use of Cupric chromite as a catalyst enhances the efficiency of pollution control measures, contributing to improved air quality .
-
Desulphurization of Hot Coal Gas
- Application Summary : Cupric chromite is used in the desulphurization of hot coal gas .
- Methods of Application : The specific method of application varies, but it generally involves the use of Cupric chromite as a catalyst in chemical reactions that remove sulphur from hot coal gas .
- Results or Outcomes : The use of Cupric chromite as a catalyst enhances the efficiency of desulphurization processes, contributing to reduced sulphur emissions .
-
Removal of Aqueous Organic Waste
- Application Summary : Cupric chromite is used in the removal of aqueous organic waste .
- Methods of Application : The specific method of application varies, but it generally involves the use of Cupric chromite as a catalyst in chemical reactions that break down aqueous organic waste .
- Results or Outcomes : The use of Cupric chromite as a catalyst enhances the efficiency of waste removal processes, contributing to improved water quality .
-
Burning Rate Catalyst for Solid Propellants
- Application Summary : Cupric chromite is used as a burning rate catalyst for solid propellants .
- Methods of Application : It is incorporated into the propellant formulation to control the burn rate .
- Results or Outcomes : The use of Cupric chromite can enhance the performance of solid rocket propellants .
-
Electrodes and Sensors
-
Semiconductors
- Application Summary : Cupric chromite is used in the production of semiconductors .
- Methods of Application : It is incorporated into the semiconductor material during the manufacturing process .
- Results or Outcomes : Semiconductors made with Cupric chromite can have unique properties that make them useful in various electronic devices .
-
Drugs and Agrochemicals
- Application Summary : Cupric chromite is used in the synthesis of certain drugs and agrochemicals .
- Methods of Application : It is used as a catalyst in the chemical reactions that produce these substances .
- Results or Outcomes : The use of Cupric chromite can enhance the efficiency of these synthesis processes, leading to improved yields and potentially lower costs .
-
Energy Storage Applications
- Application Summary : Cupric chromite/graphene oxide nanocomposite can be used in energy storage applications .
- Methods of Application : It is used in the fabrication of energy storage devices .
- Results or Outcomes : Devices made with this nanocomposite can exhibit improved energy storage capabilities .
-
Hydrogenolysis of Cellulose
- Application Summary : Cupric chromite is studied for its potential use in the hydrogenolysis of cellulose .
- Methods of Application : It is used as a catalyst in the chemical reaction that breaks down cellulose into simpler compounds .
- Results or Outcomes : The use of Cupric chromite can enhance the efficiency of this process, potentially making it a viable method for the production of biofuels and other valuable chemicals from cellulose .
-
Hydrogenolysis of Cellulose
- Application Summary : Cupric chromite is studied for its potential use in the hydrogenolysis of cellulose .
- Methods of Application : It is used as a catalyst in the chemical reaction that breaks down cellulose into simpler compounds .
- Results or Outcomes : The use of Cupric chromite can enhance the efficiency of this process, potentially making it a viable method for the production of biofuels and other valuable chemicals from cellulose .
-
Combustion Catalyst
- Application Summary : Cupric chromite is used as a catalyst for combustion to help control burn rate .
- Methods of Application : It is incorporated into the propellant formulation to control the burn rate .
- Results or Outcomes : The use of Cupric chromite can enhance the performance of solid rocket propellants .
-
Light-Absorbing Pigment
-
Energy Storage
- Application Summary : Copper chromite/graphene oxide nanocomposite can be used in energy storage applications .
- Methods of Application : It is used in the fabrication of energy storage devices .
- Results or Outcomes : Devices made with this nanocomposite can exhibit improved energy storage capabilities .
未来方向
Cupric chromite decorated with iron carbide nanoparticles has been used as a multifunctional catalyst for magnetically induced continuous-flow hydrogenation of aromatic ketones . This approach is versatile and potentially transferrable to a wide range of heterogeneous catalysts and transformations .
属性
IUPAC Name |
oxocopper;oxo(oxochromiooxy)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Cu.5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDFBJMWFLXCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Cu2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152897 | |
| Record name | Copper chromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [MSDSonline] | |
| Record name | Copper chromite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9303 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Copper chromite | |
CAS RN |
12053-18-8 | |
| Record name | Cupric chromite (Cu2Cr2O5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper chromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper chromite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






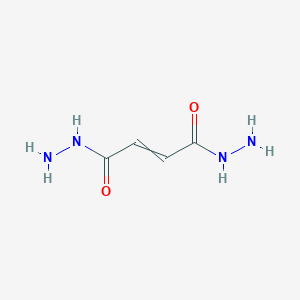
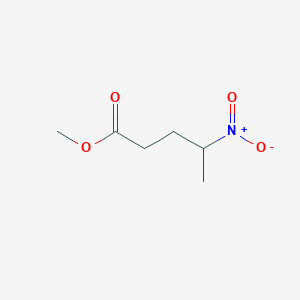
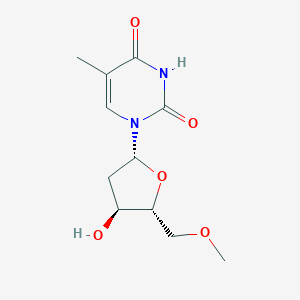
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
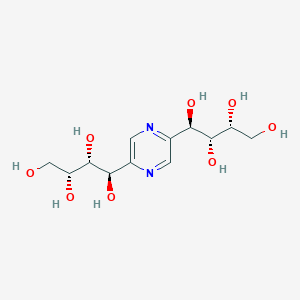
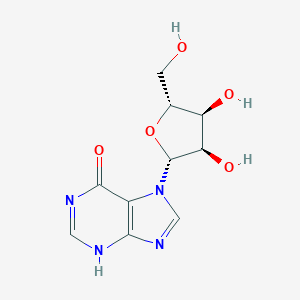
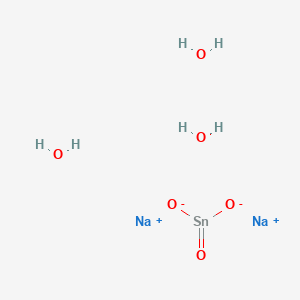
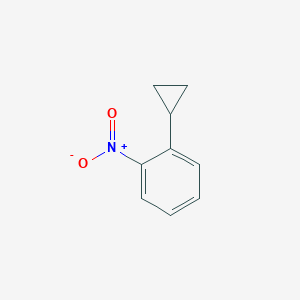
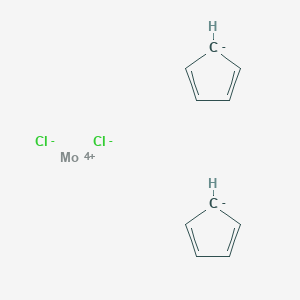
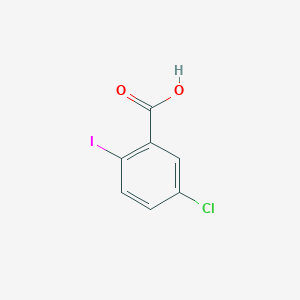
![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)